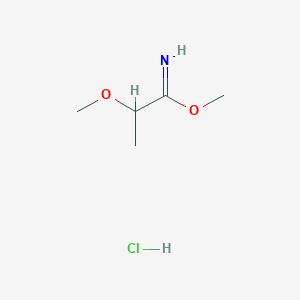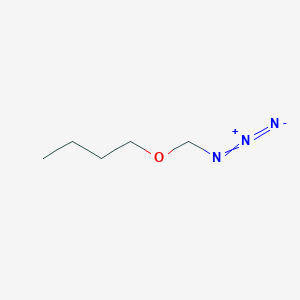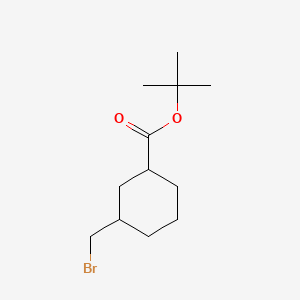![molecular formula C10H14O4 B13464257 Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate CAS No. 2919954-93-9](/img/structure/B13464257.png)
Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-formyl-2-oxabicyclo[222]octane-1-carboxylate is a bicyclic organic compound featuring a unique structure that includes an oxabicyclo[222]octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through enantioselective methods. One such method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This process typically employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of enantioselective synthesis and tandem reactions can be scaled up for industrial applications. The use of metal-free conditions and mild reaction environments makes this approach attractive for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields and selectivities.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure can be leveraged to design new therapeutic agents with improved efficacy and safety profiles.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its structure allows it to act as a scaffold for binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
- Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Uniqueness
Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups and bicyclic structure. Compared to similar compounds, it offers distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound for research and industrial use.
Propiedades
Número CAS |
2919954-93-9 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h6H,2-5,7H2,1H3 |
Clave InChI |
RGFIEDVXKMRHHS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(CC1)(CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)






![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)


![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
